N-(2,2-Difluoro-2-(pyridin-3-yl)ethyl)acrylamide
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Overview
Description
N-[2,2-difluoro-2-(pyridin-3-yl)ethyl]prop-2-enamide is a fluorinated organic compound that features a pyridine ring and a difluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated reagents and palladium-catalyzed coupling reactions . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2,2-difluoro-2-(pyridin-3-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
N-[2,2-difluoro-2-(pyridin-3-yl)ethyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of N-[2,2-difluoro-2-(pyridin-3-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to easily diffuse into cells and interact with intracellular targets . The pyridine ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,2-difluoroethylpyridine: Shares the difluoroethyl and pyridine moieties but lacks the prop-2-enamide group.
Fluoropyridines: Compounds with fluorine atoms attached to the pyridine ring, exhibiting similar chemical properties.
Difluoroalkyl amides: Compounds with difluoroalkyl groups and amide functionalities, used in various applications.
Uniqueness
N-[2,2-difluoro-2-(pyridin-3-yl)ethyl]prop-2-enamide is unique due to the combination of its difluoroethyl group, pyridine ring, and prop-2-enamide moiety.
Properties
Molecular Formula |
C10H10F2N2O |
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Molecular Weight |
212.20 g/mol |
IUPAC Name |
N-(2,2-difluoro-2-pyridin-3-ylethyl)prop-2-enamide |
InChI |
InChI=1S/C10H10F2N2O/c1-2-9(15)14-7-10(11,12)8-4-3-5-13-6-8/h2-6H,1,7H2,(H,14,15) |
InChI Key |
PXVQCRUEJJQSFU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCC(C1=CN=CC=C1)(F)F |
Origin of Product |
United States |
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